molecular formula C29H27FN2O6S B11633553 prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11633553
M. Wt: 550.6 g/mol
InChI Key: RKPTUWKPYZRUDM-ZNTNEXAZSA-N
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Description

PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development.

Medicine

In medicine, PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, materials, and coatings. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to the desired biological effect. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-ETHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C29H27FN2O6S

Molecular Weight

550.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H27FN2O6S/c1-5-13-37-18-11-12-19(16(3)15-18)24(33)22-23(20-9-7-8-10-21(20)30)32(27(35)25(22)34)29-31-17(4)26(39-29)28(36)38-14-6-2/h6-12,15,23,33H,2,5,13-14H2,1,3-4H3/b24-22+

InChI Key

RKPTUWKPYZRUDM-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4F)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4F)O)C

Origin of Product

United States

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